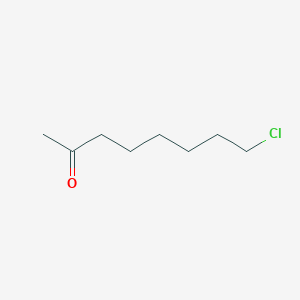
S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate: is an organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a hydroxyethyl group attached to a sulfur atom and a methoxyphenyl group attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate typically involves the reaction of 2-hydroxyethyl thiol with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction proceeds at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl group or the methoxyphenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein modifications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins or enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and efficacy.
Comparación Con Compuestos Similares
- S-(2-hydroxyethyl) N-(3-chloro-2-methylphenyl)thiocarbamate
- 2-ethoxyphenyl N-(4-methoxyphenyl)carbamate
- 5-aryl-1,3,4-oxadiazole-2-carbamothioate derivatives
Comparison: S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate is unique due to the presence of both a hydroxyethyl group and a methoxyphenyl group This combination imparts distinct chemical and biological properties, making it different from other carbamothioates For example, the hydroxyethyl group enhances its solubility in aqueous environments, while the methoxyphenyl group contributes to its stability and reactivity
Propiedades
Número CAS |
73623-21-9 |
|---|---|
Fórmula molecular |
C10H13NO3S |
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NO3S/c1-14-9-4-2-8(3-5-9)11-10(13)15-7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13) |
Clave InChI |
MGSMZGBVPAYIBI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


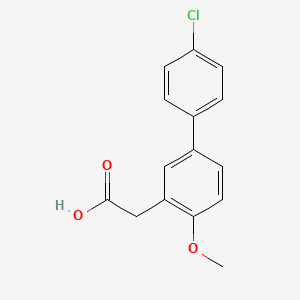
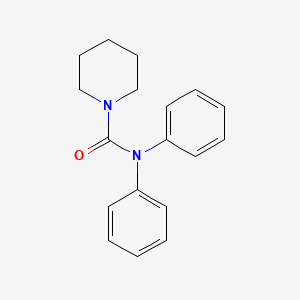
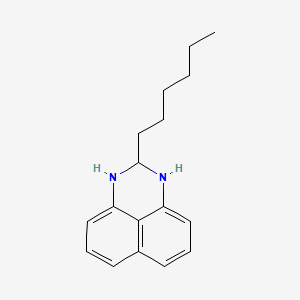
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
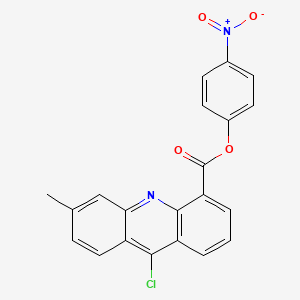

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)


